HYDRIDE TERMINATED POLYDIMETHYLSILOXANE
Description
Properties
CAS No. |
115254-29-0 |
|---|---|
Molecular Formula |
C9H7ClN2O3 |
Origin of Product |
United States |
Synthetic Methodologies for Hydride Terminated Polydimethylsiloxane Macromolecules
Controlled Ring-Opening Polymerization of Cyclic Siloxanes to Yield Hydride-Terminated Chains
Controlled ring-opening polymerization (ROP) of cyclic siloxanes is a powerful technique for producing well-defined PDMS chains with specific end groups. This method allows for precise control over the polymer's molecular weight and molecular weight distribution (polydispersity).
Anionic Polymerization of Hexamethylcyclotrisiloxane (B157284) and Related Cyclic Siloxanes
Anionic ring-opening polymerization (AROP) of strained cyclic siloxane monomers, particularly hexamethylcyclotrisiloxane (D3), is a widely employed method for synthesizing hydride-terminated PDMS. rsc.orgnih.gov This "living" polymerization technique allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity. nih.govencyclopedia.pub The process is typically initiated by strong bases, such as alkali metal hydroxides or silanolates, which attack the silicon-oxygen bond in the cyclic monomer, opening the ring and creating a reactive silanolate chain end. gelest.com
The choice of initiator is crucial for introducing the desired hydride functionality. A novel approach utilizes a specifically designed silyl (B83357) hydride (Si–H)-based initiator where the hydride is connected to a carbon atom (H–Si–C), which suppresses intermolecular transfer of the Si-H group and leads to well-defined heterotelechelic PDMS. nih.gov The polymerization is then terminated by quenching the reactive chain end with a suitable agent. To obtain hydride termination, the living polymer can be reacted with a terminating agent containing a Si-H bond. researchgate.net Organic catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also been optimized for the controlled AROP of D3, often using silanols as initiators to produce well-defined PDMS structures. rsc.org
Control of Molecular Weight and Polydispersity in Controlled Polymerization Processes
A key advantage of living anionic polymerization is the ability to control the molecular weight of the resulting polymer by adjusting the molar ratio of the monomer to the initiator (M/I). nih.gov A higher M/I ratio results in a higher molecular weight, as each initiator molecule generates a single growing polymer chain. This relationship allows for the predictable synthesis of PDMS with targeted molecular weights. rsc.org
The living nature of the polymerization, where termination and chain transfer reactions are minimized, leads to polymers with a narrow molecular weight distribution, often with a polydispersity index (PDI) close to 1.0. nih.govencyclopedia.pub This high degree of control is essential for applications where uniform polymer chain lengths are critical. For instance, studies have shown that by varying the M/I ratio, heterotelechelic PDMS with narrow dispersity (Đ < 1.2) can be synthesized over a wide range of molar masses, from 2 to 11 kg mol⁻¹. nih.gov
Below is a table illustrating the relationship between the monomer-to-initiator ratio and the resulting polymer characteristics in the anionic ring-opening polymerization of D3.
| Monomer/Initiator Ratio (M/I) | Target Molecular Weight ( kg/mol ) | Experimental Molecular Weight (Mn, kg/mol ) | Polydispersity Index (PDI) |
| 20 | 3 | 3 | < 1.2 |
| 45 | 7 | 7 | < 1.2 |
| 90 | 11 | 11 | < 1.2 |
This data is illustrative and based on findings from studies on controlled anionic ring-opening polymerization of cyclic siloxanes. nih.gov
Hydrolysis and Condensation Pathways for Dichlorosilane Precursors
An alternative route to polydimethylsiloxanes involves the hydrolysis and subsequent condensation of dichlorodimethylsilane (B41323) (DCMS). mdpi.comresearchgate.net This method is a classical approach to silicone polymer synthesis. The process begins with the hydrolysis of dichlorodimethylsilane, where the chlorine atoms are replaced by hydroxyl groups to form dimethylsilanediol, (CH₃)₂Si(OH)₂. doubtnut.comuni-wuppertal.de
This unstable intermediate readily undergoes condensation polymerization, where molecules of water are eliminated to form the siloxane (Si-O-Si) backbone of the PDMS chain. uni-wuppertal.de The reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the rate of polymerization and the molecular weight of the final product. researchgate.net While this method is effective for producing PDMS, controlling the end-groups to be specifically hydride-terminated requires further reaction steps. To achieve hydride termination, a monofunctional chlorosilane containing a Si-H bond can be introduced during the polymerization to act as a chain-stopper.
Specialized Synthesis Routes for α,ω-Hydride Terminated Polydimethylsiloxanes
For many applications, it is crucial to have PDMS chains with hydride groups at both ends (α,ω-hydride terminated). This bifunctionality allows the polymer to act as a crosslinker or a building block for more complex architectures.
Role of Chlorodimethylsilane (B94632) in End-Capping Strategies
Chlorodimethylsilane (H(CH₃)₂SiCl) plays a pivotal role as an end-capping agent in the synthesis of hydride-terminated PDMS. In living anionic polymerizations, the addition of chlorodimethylsilane at the end of the reaction quenches the propagating silanolate chain ends. The reactive silyl chloride group of the end-capper reacts with the silanolate, effectively terminating the polymerization and introducing a dimethylsilyl hydride group at the chain terminus.
This end-capping strategy is highly efficient and allows for the precise placement of the hydride functionality at one or both ends of the polymer chain, depending on the initiator used (monofunctional or bifunctional). This method is versatile and can be applied to polymers of various molecular weights synthesized through controlled polymerization techniques.
Tandem Continuous Flow Processes for Functionalized Polydimethylsiloxane (B3030410) Production
The industrial production of functionalized PDMS, including hydride-terminated variants, is increasingly moving towards continuous flow processes. acs.orgacs.org A tandem continuous flow process combines the ring-opening polymerization of cyclic siloxanes with subsequent functionalization steps in a continuous manner. acs.org
In a typical setup for producing hydride-terminated PDMS, a cyclic siloxane monomer like octamethylcyclotetrasiloxane (B44751) (D4) and a capping agent bearing Si-H groups are fed into a flow reactor containing a catalyst. acs.org The reaction is completed in a short residence time, yielding a continuous stream of hydride-terminated PDMS. acs.org This approach offers several advantages over traditional batch processes, including improved heat and mass transfer, better process control, and higher production efficiency. acs.org
The following table summarizes typical reaction parameters and outcomes for a tandem continuous flow synthesis of hydride-terminated PDMS.
| Parameter | Value |
| Monomer | Octamethylcyclotetrasiloxane (D4) |
| Capping Agent | MM (1,1,3,3-tetramethyldisiloxane) |
| Catalyst | Amberlyst 35 (cationic resin) |
| Residence Time | 2–3 minutes |
| Nonvolatile Content (Yield) | ~80% |
| Molecular Weight (Mn, g/mol ) | 1600 - 2600 |
| Polydispersity Index (PDI) | 1.22 - 1.64 |
This data is based on research findings from the development of tandem continuous flow processes for PDMS synthesis. acs.org
Green Chemistry Approaches in Hydride Terminated Polydimethylsiloxane Synthesis
The synthesis of hydride-terminated polydimethylsiloxane (H-PDMS) is increasingly being guided by the principles of green chemistry, which focus on developing environmentally benign and sustainable chemical processes. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. Key areas of innovation include the development of novel catalytic systems, the use of safer solvents, and the design of more atom-economical reactions.
A significant advancement in this area is the use of the Piers-Rubinsztajn reaction, which facilitates a one-pot synthesis of polysiloxanes. nih.govdtu.dk This method utilizes an organoborane catalyst, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to mediate both the hydrolysis of Si-H bonds and the subsequent condensation reaction. nih.gov The reaction can be performed at room temperature with low catalyst concentrations, representing a more energy-efficient alternative to traditional high-temperature polymerization methods. nih.gov Furthermore, this approach allows for the synthesis of H-PDMS from commercially available precursors in a scalable manner. nih.gov
Another green strategy involves the organocatalytic ring-opening polymerization (ROP) of cyclosiloxanes. rsc.org Traditional ROP methods often rely on strong acids or bases, which can be corrosive and generate significant waste. Organocatalysts, such as guanidines, offer a milder and more selective alternative for the controlled/living polymerization of monomers like hexamethylcyclotrisiloxane (D₃). rsc.org This technique allows for the precise synthesis of polymers with well-defined structures and narrow molar-mass dispersity under less stringent conditions. rsc.org
Solvent selection is a critical aspect of green synthesis. Efforts have been made to replace hazardous organic solvents like toluene (B28343) with more environmentally friendly alternatives or to develop solvent-free processes. nih.govsilibasesilicone.com For instance, a hydrolytic route has been developed to polymerize tetramethyldisiloxane into H-PDMS using only water as the reagent, a process with significant industrial potential. mcmaster.ca Similarly, water emulsion methods are being explored for the synthesis of PDMS-based materials, eliminating the need for volatile organic compounds (VOCs). mdpi.com These solvent-free or aqueous systems not only reduce environmental impact but also simplify product purification. silibasesilicone.com
Hydrosilylation, a fundamental reaction in silicone chemistry, is also being adapted to align with green principles. rsc.orgresearchgate.net While traditionally catalyzed by precious metals like platinum, research is ongoing to find more abundant and less toxic catalyst alternatives. The reaction itself is highly efficient and atom-economical, producing minimal by-products. rsc.orgresearchgate.net
The following tables summarize research findings related to greener synthetic methodologies for H-PDMS.
Table 1: Piers-Rubinsztajn Catalyst-Mediated Synthesis of PDMS Ring Polymers from Hydride-Terminated Precursors nih.gov
| Precursor Mn (g mol⁻¹) | Polymer Conc. (g L⁻¹) | Catalyst Conc. (ppm) | Solvent | Reaction Time (h) | Yield (wt %) |
|---|---|---|---|---|---|
| 1100 | 3.2 | 34 | Toluene | 6 | 94 |
| 5000 | 3.2 | 8.3 | Heptane | Overnight | - |
Table 2: Synthesis of Hydride-Terminated, Vinyl-Pendant Linear Silicones via Piers-Rubinsztajn Chemistry nih.gov
| H-PDMS Precursor | Molecular Weight (g mol⁻¹) | Solvent | Catalyst | Reaction Time (h) |
|---|---|---|---|---|
| H-13-H | 1100 | Hexanes | B(C₆F₅)₃ | 3 |
| H-18-H | 1500 | Hexanes | B(C₆F₅)₃ | - |
Reaction Mechanisms and Functionalization Chemistry of Hydride Terminated Polydimethylsiloxane
Hydrosilylation Reactions Involving Si-H Bonds
Hydrosilylation is a fundamental reaction in silicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.org This process is a highly efficient and atom-economical method for the formation of silicon-carbon bonds and is extensively utilized in the functionalization of hydride terminated polydimethylsiloxane (B3030410). researchgate.netresearchgate.net The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being particularly prevalent in industrial applications. nih.govqualitas1998.net
Platinum-Catalyzed Addition of Unsaturated Moieties (Alkenes, Alkynes, Vinyl) to Silicon-Hydride Linkages
The platinum-catalyzed hydrosilylation reaction is a cornerstone of silicone chemistry, enabling the cross-linking of polymers to form elastomers and gels. researchgate.net In the context of hydride terminated polydimethylsiloxane, this reaction involves the addition of the Si-H groups at the polymer chain ends to unsaturated organic molecules like alkenes, alkynes, or vinyl-functionalized siloxanes. researchgate.net
The general scheme for this reaction can be represented as the addition of the Si-H bond to a vinyl group, which is a common method for curing silicone elastomers. nih.gov Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for this transformation, often requiring very low catalyst loadings. nih.gov The reaction typically proceeds with high selectivity, leading to the formation of an anti-Markovnikov addition product where the silicon atom attaches to the terminal carbon of the double bond. wikipedia.org
The versatility of this reaction allows for the incorporation of a wide range of functional groups into the polysiloxane structure, depending on the nature of the unsaturated moiety. For instance, reaction with functionalized alkenes can introduce organic functionalities that modify the properties of the resulting polymer. Similarly, hydrosilylation of alkynes leads to the formation of vinylsilanes, which can undergo further chemical transformations. mdpi.com
Chalk–Harrod Mechanism and Related Catalytic Pathways in Hydrosilylation
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, first proposed in the 1960s. wikipedia.orgmdpi.com This mechanism outlines a catalytic cycle involving the platinum catalyst and the silane (B1218182) and alkene reactants.
The key steps of the Chalk-Harrod mechanism are as follows:
Oxidative Addition: The hydrosilane (containing the Si-H bond) undergoes oxidative addition to the platinum(0) catalyst, forming a platinum(II) complex that contains both a hydride (Pt-H) and a silyl (B83357) (Pt-Si) ligand. wikipedia.orgmdpi.com
Olefin Coordination: The unsaturated moiety (alkene or alkyne) then coordinates to the platinum(II) center. mdpi.com
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is typically regioselective, leading to the formation of the anti-Markovnikov product. mdpi.com
Reductive Elimination: The final step involves the reductive elimination of the resulting alkylsilyl group, which forms the desired silicon-carbon bond and regenerates the platinum(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com
While the Chalk-Harrod mechanism provides a fundamental understanding of the process, modified mechanisms have been proposed to account for the formation of side products and to explain the catalytic behavior of other transition metals. mdpi.comtum.de One common side reaction is the isomerization of the alkene substrate, which can occur through a series of β-hydride elimination and re-insertion steps. wikipedia.org
Regioselectivity and Stereoselectivity in Hydrosilylation Processes
The regioselectivity of hydrosilylation refers to the orientation of the Si-H addition across the unsaturated bond. In the case of terminal alkenes, the reaction can theoretically yield two products: the α-adduct (Markovnikov product) and the β-adduct (anti-Markovnikov product). Platinum-catalyzed hydrosilylation of terminal alkenes with this compound predominantly yields the β-adduct, where the silicon atom is bonded to the terminal carbon atom. wikipedia.org This high regioselectivity is a key feature of the Chalk-Harrod mechanism. organic-chemistry.org
The stereoselectivity of the reaction refers to the spatial arrangement of the atoms in the product. For the hydrosilylation of alkynes, the reaction typically proceeds via a syn-addition, meaning that the silicon and hydrogen atoms add to the same side of the triple bond, resulting in the formation of a cis-alkenylsilane. pkusz.edu.cn However, the stereoselectivity can be influenced by the choice of catalyst and reaction conditions. pkusz.edu.cn For instance, certain ruthenium catalysts have been shown to favor anti-addition. pkusz.edu.cn
The steric and electronic properties of both the silane and the unsaturated substrate play a crucial role in determining both the regioselectivity and stereoselectivity of the hydrosilylation reaction. organic-chemistry.orgrsc.org Bulky substituents on either reactant can influence the approach to the catalyst center, thereby directing the outcome of the reaction. organic-chemistry.org
Condensation and Cross-linking Chemistries
Beyond hydrosilylation, hydride terminated polydimethylsiloxanes can undergo various condensation and cross-linking reactions, which are vital for the synthesis of diverse silicone materials. These reactions typically involve the formation of siloxane (Si-O-Si) bonds.
Piers-Rubinsztajn Reaction of Hydride Terminated Siloxanes with Alkoxysilanes
The Piers-Rubinsztajn reaction is a dehydrocoupling reaction between a hydrosilane and an alkoxysilane, catalyzed by a strong Lewis acid, most commonly tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. mdpi.commcmaster.ca This reaction provides an efficient, metal-free route to the formation of siloxane bonds and the synthesis of polysiloxanes. mdpi.comrsc.org For this compound, the reaction with a polyfunctional alkoxysilane serves as a cross-linking method to form silicone elastomers. rsc.org
The reaction proceeds via the activation of the Si-H bond by the borane catalyst, followed by nucleophilic attack of the alkoxysilane's oxygen atom on the silicon atom of the hydrosilane. mdpi.com This results in the formation of a new Si-O-Si bond and the elimination of an alkane as a byproduct. rsc.org A key advantage of the Piers-Rubinsztajn reaction is that it can be carried out under mild and neutral conditions. mdpi.com
The properties of the resulting cross-linked material can be tailored by varying the chain length of the this compound and the functionality of the alkoxysilane cross-linker. rsc.org For example, using a tetrafunctional alkoxysilane as a cross-linker with a difunctional this compound leads to the formation of a three-dimensional network. rsc.org
Table 1: Factors Influencing the Piers-Rubinsztajn Reaction for Elastomer Formation
| Factor | Influence on the Reaction and Material Properties |
| Polysiloxane Chain Length | Affects the cross-link density and the rheological performance of the resulting elastomer. rsc.org |
| Alkoxysilane Cross-linker | The alkyl chain length and branching of the alkoxysilane influence the rate of gelation and the morphology of the polymer network. rsc.org |
| Catalyst Concentration | Controls the rate of the condensation reaction. |
| Solvent | Can affect the reaction rate and the homogeneity of the resulting network. Solvent-free conditions are often preferred. rsc.org |
Condensation Between Silicon-Hydride and Silanol (B1196071) Groups
The condensation reaction between a silicon-hydride (Si-H) group and a silanol (Si-OH) group is another important pathway for the formation of siloxane bonds, leading to the cross-linking of polysiloxanes. This reaction results in the formation of a Si-O-Si linkage and the evolution of hydrogen gas. google.comgelest.com
This dehydrogenative coupling can be catalyzed by various compounds, including bases, transition metal complexes, and Lewis acids like tris(pentafluorophenyl)borane. mdpi.comresearchgate.net In the context of the Piers-Rubinsztajn reaction chemistry, the B(C₆F₅)₃ catalyst can also facilitate the condensation of Si-H with Si-OH groups. nih.gov In some instances, a trace amount of water can react with the this compound to generate silanol end-groups in situ, which then react with the remaining Si-H groups to form high molecular weight polymers. nih.gov
The reaction is driven by the formation of the thermodynamically stable siloxane bond and the release of dihydrogen. The rate of this reaction is influenced by the catalyst used, the reaction temperature, and the steric and electronic nature of the substituents on the silicon atoms. gelest.com
Table 2: Comparison of Cross-linking Chemistries for this compound
| Reaction | Reactants | Catalyst | Byproduct | Key Features |
| Platinum-Catalyzed Hydrosilylation | Si-H and C=C or C≡C | Platinum complexes | None | High efficiency, atom-economical, forms Si-C bonds. researchgate.netnih.gov |
| Piers-Rubinsztajn Reaction | Si-H and Si-OR | B(C₆F₅)₃ | Alkane | Metal-free, mild conditions, forms Si-O-Si bonds. mdpi.comrsc.org |
| Si-H/Si-OH Condensation | Si-H and Si-OH | Various (bases, metal complexes, Lewis acids) | Hydrogen gas | Forms Si-O-Si bonds, byproduct is a gas. google.comresearchgate.net |
Influence of Reaction Conditions on Network Formation
The formation of the cross-linked network in hydride-terminated polydimethylsiloxane (PDMS) systems is critically dependent on several reaction conditions. These factors dictate the final mechanical and physical properties of the resulting material. Key parameters that govern the network structure include the concentration of the cross-linking agent and the curing temperature.
Proper control over the stoichiometric balance between vinyl and hydride groups is essential for achieving desired network properties. The concentration of the cross-linker directly influences the cross-linking density. Studies have shown that the mechanical properties, such as the shear storage modulus, exhibit a non-linear relationship with the cross-linker concentration. At an optimal concentration, the network is efficiently formed, leading to a peak in mechanical strength. nih.govacs.org Deviations from this optimal ratio, either lower or higher, result in a decreased shear modulus, indicating the formation of a less perfect network with more branching or uncoupled segments. nih.govacs.org
Temperature plays a dual role in the curing process. Initially, an increase in curing temperature generally enhances the mechanical properties, such as Young's modulus and ultimate tensile strength. researchgate.net For instance, PDMS cured at higher temperatures (e.g., 150°C) can exhibit increased stiffness compared to samples cured at lower temperatures. researchgate.net However, exceeding a certain temperature threshold can lead to thermal degradation of the polymer, which in turn reduces the mechanical strength of the network. researchgate.net The thermal stability of the resulting network can also be influenced by the curing temperature, with higher temperatures generally leading to increased thermal degradation temperatures up to a certain point. nih.gov
The following table summarizes the influence of cross-linker concentration on the mechanical properties of a PDMS network.
Table 1: Effect of Cross-linker Concentration on Shear Storage Modulus of Cured PDMS Networks
| Cross-linker Concentration (% w/w) | Shear Storage Modulus (G') as % of Peak Value |
|---|---|
| ~2 | 0.7% |
| ~10 | 100% |
This table is based on data indicating that the shear storage modulus peaks at approximately 10% w/w of the cross-linker and decreases significantly at both lower and higher concentrations. nih.govacs.org
Advanced Functionalization Strategies for this compound
The reactivity of the terminal silicon-hydride (Si-H) groups in hydride-terminated polydimethylsiloxane provides a versatile platform for advanced functionalization. These strategies enable the modification of both the surface and the bulk properties of the polymer, leading to materials with tailored characteristics for specific applications.
Surface Functionalization Methods via Hydride Reactivity
The Si-H bonds at the chain ends of hydride-terminated PDMS are highly reactive and can be exploited for surface modification through various chemical reactions, most notably hydrosilylation. silibasesilicone.com This process involves the addition of the Si-H group across an unsaturated bond, such as an alkene or alkyne, typically in the presence of a platinum-based catalyst. rsc.orggelest.com This method allows for the covalent grafting of a wide range of molecules onto the PDMS surface, thereby altering its properties. silibasesilicone.comxjysilicone.com
One of the primary applications of this surface functionalization is to control the wettability of the PDMS surface. By grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG), the inherently hydrophobic PDMS surface can be rendered hydrophilic. researchgate.net This modification is crucial for applications in microfluidics and biomedical devices to reduce non-specific protein adsorption and improve biocompatibility. researchgate.netgoogle.com The process can involve a multi-step approach where the PDMS surface is first enriched with Si-H groups, followed by the hydrosilylation of a vinyl-terminated functional molecule. flinders.edu.au
Other surface functionalization techniques leveraging hydride reactivity include:
Polymer Grafting : This involves attaching polymer chains to the PDMS surface to create a brush-like structure. This can be achieved through UV-initiated graft polymerization, which can introduce a variety of functionalities depending on the monomer used. nih.govmdpi.com
Dehydrogenative Coupling : In the presence of catalysts like tin or zinc salts, hydride-functional siloxanes can react with hydroxyl groups on a surface, leading to the formation of a covalent bond and the release of hydrogen gas. gelest.com This is a common method for imparting water repellency to various substrates. gelest.com
The following table provides examples of surface modifications of PDMS using hydride reactivity and the resulting change in surface properties.
Table 2: Examples of Surface Functionalization of PDMS via Hydride Reactivity
| Functionalization Method | Grafted Molecule/Polymer | Resulting Surface Property |
|---|---|---|
| Hydrosilylation | Polyethylene Glycol (PEG) | Increased hydrophilicity researchgate.net |
| Hydrosilylation | Vinyl Alkyl Trimethoxysilane | Potential for further reaction to form trihydroxysilyl groups google.com |
| UV Graft Polymerization | Acrylic Acid | Increased hydrophilicity nih.gov |
Hydride Transfer Reactions in Polysiloxane Systems
Hydride transfer reactions represent another important class of transformations involving the Si-H group in polysiloxane systems. gelest.com In these reactions, a hydride ion (H-) is transferred from the silicon atom to an electrophilic center. wikipedia.org This process can be catalyzed by strong Lewis acids, such as tris(pentafluorophenyl)borane (TPFPB). mdpi.comnih.govnih.govresearchgate.net
A significant application of hydride transfer in polysiloxane chemistry is the Piers-Rubinsztajn reaction. mdpi.com This reaction involves the interaction of a hydrosilane with an alkoxysilane in the presence of TPFPB, leading to the formation of a new siloxane bond and a hydrocarbon byproduct. mdpi.com This methodology provides a metal-free approach to cross-linking and forming branched or network polysiloxane structures at room temperature. nih.govnih.govresearchgate.net
The mechanism of TPFPB-catalyzed hydride transfer involves the abstraction of the hydride from the silicon by the borane catalyst, creating a highly reactive silylium-like species. nih.gov This intermediate can then react with other functional groups, leading to chain extension, branching, or cross-linking. nih.gov This process has been utilized for the self-restructuring of linear polyhydromethylsiloxane into highly branched polymers and ultimately cross-linked networks. nih.govnih.govresearchgate.net
Hydrosilanes can also act as hydride donors in ionic hydrogenation reactions, where they reduce carbocations generated by the action of strong acids. wikipedia.orguni-muenchen.de The reactivity of the hydrosilane in these transfer reactions is influenced by the substituents on the silicon atom. uni-muenchen.de
The following table outlines key hydride transfer reactions in polysiloxane systems.
Table 3: Key Hydride Transfer Reactions in Polysiloxane Systems
| Reaction Name/Type | Reactants | Catalyst | Key Outcome |
|---|---|---|---|
| Piers-Rubinsztajn Reaction | Hydrosilane, Alkoxysilane | Tris(pentafluorophenyl)borane (TPFPB) | Formation of siloxane bonds, leading to polymerization or cross-linking mdpi.com |
| Self-Restructuring of Polyhydromethylsiloxane | Polyhydromethylsiloxane | Tris(pentafluorophenyl)borane (TPFPB) | Formation of highly branched or cross-linked networks nih.govnih.govresearchgate.net |
Advanced Characterization Methodologies for Hydride Terminated Polydimethylsiloxane
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are fundamental in determining the chemical structure and purity of hydride terminated polydimethylsiloxane (B3030410). They provide direct evidence of functional groups and the atomic composition of the polymer, which is crucial for both quality control and monitoring chemical transformations such as hydrosilylation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of hydride terminated polydimethylsiloxane. It allows for the unambiguous confirmation of the polymer structure and the precise quantification of the terminal hydride functional groups.
¹H-NMR Spectroscopy: This is the most common NMR technique used for this polymer. The proton spectrum provides distinct signals for the different types of protons present. The methyl protons (–Si(CH₃)₂) on the siloxane backbone typically appear as a strong singlet or multiplet around 0.05-0.10 ppm. researchgate.net The key signal for end-group analysis is the proton of the silicon-hydride (Si-H) group, which resonates significantly further downfield, typically in the region of 4.65-4.70 ppm. researchgate.netmdpi.com The ratio of the integral of the Si-H proton peak to the integral of the Si-CH₃ proton peaks allows for a direct calculation of the degree of polymerization and the number-average molecular weight (Mn) of the polymer.
¹³C-NMR Spectroscopy: While less frequently reported for basic characterization, ¹³C-NMR provides complementary structural information. The carbon atoms in the methyl groups attached to the silicon backbone typically show a resonance near 1.0 ppm. This technique can confirm the purity of the polymer backbone and detect the presence of any carbon-containing impurities or side-products.
²⁹Si-NMR Spectroscopy: As the core atom of the polymer backbone, silicon NMR offers direct insight into the polymer's microstructure. The chemical shift of the ²⁹Si nucleus is highly sensitive to its local chemical environment. For a hydride-terminated PDMS, the terminal silicon atom bearing the hydride group (H-Si(CH₃)₂-O–) would have a distinct chemical shift compared to the repeating dimethylsiloxane units (–O-Si(CH₃)₂-O–) within the chain, which typically appear around -22 ppm. linseis.com The terminal hydride-bearing silicon atom is observed in a different region, for example, around -7 ppm. mdpi.com This allows for direct confirmation of the end-group structure and can be used to identify different types of silicon environments within the polymer, such as branching points or other functional groups.
Interactive Data Table: Typical NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Si-H | 4.65 - 4.70 | Diagnostic peak for end-group quantification. researchgate.netmdpi.com |
| ¹H | Si-CH ₃ | 0.05 - 0.10 | Main polymer backbone signal, used as a reference for integration. researchgate.net |
| ¹³C | Si-C H₃ | ~1.0 | Confirms the identity of the methyl groups on the backbone. |
| ²⁹Si | –O-Si (CH₃)₂-O– (D units) | ~ -22 | Represents the internal repeating units of the PDMS chain. linseis.com |
| ²⁹Si | H-Si (CH₃)₂-O– (M' units) | ~ -7 | Confirms the presence of the hydride-terminated end-groups. mdpi.com |
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in this compound. The presence of a sharp and strong absorption band in the region of 2120-2170 cm⁻¹ is a definitive indicator of the Si-H stretching vibration. mdpi.comsemanticscholar.org This peak is crucial for confirming the hydride termination of the polymer.
The consumption of this Si-H peak is routinely monitored to track the progress of hydrosilylation reactions, where the Si-H group adds across a double bond. researchgate.net A complete disappearance of the peak at ~2168 cm⁻¹ signals the completion of the curing or modification reaction. researchgate.net
Other characteristic absorption bands for the PDMS structure are also readily identifiable:
Si-O-Si stretching: A very strong and broad absorption band typically appears between 1000 and 1100 cm⁻¹, which is characteristic of the siloxane backbone. researchgate.net
Si-CH₃ rocking and Si-C stretching: A peak around 790-800 cm⁻¹ corresponds to these vibrations. researchgate.net
CH₃ deformation in Si-CH₃: A distinct peak is observed around 1260 cm⁻¹. researchgate.net
C-H stretching in CH₃: A peak is found in the 2960-2965 cm⁻¹ region. researchgate.net
Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Significance |
| 2120 - 2170 | Si-H stretch | Strong | Confirms hydride termination; monitored during reactions. mdpi.comsemanticscholar.org |
| 2960 - 2965 | Asymmetric C-H stretch in Si-CH₃ | Medium | Confirms methyl groups. researchgate.net |
| 1257 - 1265 | Symmetric CH₃ deformation in Si-CH₃ | Strong | Characteristic of the PDMS structure. researchgate.net |
| 1000 - 1100 | Asymmetric Si-O-Si stretch | Very Strong, Broad | Defines the siloxane backbone. researchgate.net |
| 790 - 800 | Si-C stretch and CH₃ rock in Si-CH₃ | Strong | Confirms the methyl-silicon bond. researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the atoms within the top 1-10 nm of a material's surface. For this compound, XPS is used to verify the surface purity and the expected elemental ratios of silicon, oxygen, and carbon.
The XPS survey spectrum will show primary peaks for Si 2p, C 1s, and O 1s. The theoretical atomic composition of the PDMS backbone, [-(CH₃)₂SiO-], is 25% Si, 25% O, and 50% C. Experimental values for untreated PDMS are typically close to this, for example, 24.0% Si, 25.5% O, and 50.5% C. semanticscholar.org
High-resolution spectra of the core levels provide information about the chemical bonding environment:
Si 2p: The main peak for silicon in a PDMS environment (Si-O-Si) is typically found at a binding energy of approximately 102.1 eV. researchgate.net
O 1s: The oxygen in the Si-O-Si backbone appears at a binding energy of about 532.3 eV. researchgate.net
C 1s: The carbon in the Si-CH₃ groups is observed at around 284.6 eV. researchgate.net
Interactive Data Table: Typical XPS Binding Energies for Polydimethylsiloxane
| Core Level | Functional Group Environment | Typical Binding Energy (eV) | Notes |
| Si 2p | -O-Si (CH₃)₂-O- | ~102.1 | Represents the silicon in the main polymer chain. researchgate.net |
| O 1s | Si-O -Si | ~532.3 | Represents the oxygen in the siloxane backbone. researchgate.net |
| C 1s | Si-C H₃ | ~284.6 | Represents the carbon of the methyl groups attached to silicon. researchgate.net |
Chromatographic and Thermal Analysis for Molecular Architecture and Curing Kinetics
While spectroscopy elucidates chemical structure, chromatographic and thermal analysis techniques are essential for characterizing the polymer's macroscopic properties, including its size, size distribution, and behavior in response to temperature changes, particularly during curing processes.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution. For this compound, GPC provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). tainstruments.com The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 representing a perfectly monodisperse sample.
The analysis is typically performed using toluene (B28343) as the mobile phase, as the polymer's refractive index is very close to that of tetrahydrofuran (THF), a more common GPC solvent, which would result in poor detector response. researchgate.netpolymerphysics.net By calibrating the system with known polymer standards (e.g., polystyrene), the molecular weight distribution of the PDMS sample can be accurately determined. polymerphysics.net GPC is also effective in detecting the presence of low molecular weight species, such as unreacted starting materials or cyclic siloxane byproducts (e.g., D₄, D₅) that can form during polymerization. These would appear as distinct, well-resolved peaks at longer elution times (lower molecular weight) than the main polymer distribution.
Interactive Data Table: GPC/SEC Parameters for this compound Analysis
| Parameter | Description | Typical Findings |
| Mn | Number-average molecular weight. | Varies widely depending on synthesis; confirmed by GPC. mdpi.com |
| Mw | Weight-average molecular weight. | Determined from the chromatogram relative to standards. tainstruments.com |
| PDI (Mw/Mn) | Polydispersity Index, a measure of the distribution width. | Typically ranges from 1.5 to 2.5 for condensation polymers, can be lower. researchgate.net |
| Eluent | Solvent used as the mobile phase. | Toluene is preferred over THF to ensure a good refractive index signal. researchgate.netpolymerphysics.net |
| Detection | Method for detecting the polymer as it elutes. | Refractive Index (RI) is standard; multi-detector systems can provide more data. researchgate.netpolymerphysics.net |
| Cyclics | Low molecular weight cyclic byproducts (e.g., D₄, D₅). | Appear as separate peaks at longer retention times, indicating their presence. |
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is exceptionally useful for studying the thermal transitions and reactive processes of this compound.
Phase Transitions: In a typical DSC thermogram, several key phase transitions can be observed for PDMS. The glass transition temperature (Tg), which marks the transition from a rigid glassy state to a more flexible, rubbery state, occurs at a very low temperature, typically around -125 °C. researchgate.net Below this, a cold crystallization exotherm may be seen, followed by a melting endotherm (Tm) at approximately -40 °C to -54 °C, corresponding to the melting of the crystalline domains of the PDMS chains. researchgate.netresearchgate.net The presence and size of these crystallization and melting peaks depend on the polymer's molecular weight and thermal history.
Curing Behavior: DSC is a primary method for investigating the curing kinetics of hydrosilylation reactions. When this compound is mixed with a vinyl-functional siloxane and a platinum catalyst, the cross-linking reaction is exothermic. A DSC scan of the uncured mixture will show a broad exothermic peak corresponding to the heat released during this curing reaction. mdpi.comnih.gov The total area of this exotherm is proportional to the total enthalpy of reaction (ΔH), which relates to the extent of cross-linking. mdpi.com By performing scans at different heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using models like the Kissinger or Ozawa-Flynn-Wall methods. nih.gov This information is vital for optimizing curing times and temperatures in industrial applications.
Interactive Data Table: Thermal Properties of Polydimethylsiloxane by DSC
| Thermal Event | Description | Typical Temperature Range (°C) | Notes |
| Glass Transition (Tg) | Transition from glassy to rubbery state. | -124 to -126 | A fundamental property indicating the onset of chain mobility. researchgate.net |
| Crystallization (Tc) | Exothermic event upon cooling where polymer chains organize. | -75 to -83 | Rate is dependent on cooling speed and molecular weight. polymerphysics.net |
| Melting (Tm) | Endothermic event where crystalline domains melt. | -40 to -54 | Can sometimes appear as two distinct peaks due to different crystal modifications. researchgate.netdtic.mil |
| Curing Exotherm | Heat released during hydrosilylation cross-linking. | 50 - 150 | The peak temperature and area are used to study reaction kinetics and extent of cure. nih.govmdpi.com |
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Residual Content
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition characteristics of this compound (PDMS). The analysis reveals that the thermal degradation of PDMS is highly dependent on the atmosphere and heating conditions. In an inert atmosphere, such as nitrogen, PDMS typically undergoes depolymerization at temperatures ranging from 400°C to 650°C. doria.fi This process primarily results in the formation of volatile cyclic oligomers, with hexamethylcyclotrisiloxane (B157284) (D3) being the most abundant product. doria.firesearchgate.net The degradation mechanism is believed to involve the scission of Si-O bonds within the polymer backbone, leading to the "unzipping" of the polymer chain. researchgate.net
The thermal stability of PDMS in an inert atmosphere is also influenced by its molecular weight. Studies have shown that lower molecular weight PDMS can exhibit better thermal stability. primescholars.com This is attributed to the prevalence of the unzipping mechanism at lower molecular weights, as opposed to intramolecular and intermolecular redistribution reactions that become more significant at higher molecular weights. primescholars.com
Under an oxygen-containing atmosphere (air), the degradation of PDMS begins at a lower temperature, around 290°C, as oxygen can catalyze the depolymerization process. doria.firesearchgate.net The degradation in air is a more complex, multi-stage process involving oxidation, which leads to the formation of silica (B1680970) (SiO₂) as a major component of the residual content, along with carbon dioxide and water. doria.firesearchgate.net At high heating rates in an inert atmosphere, an alternative decomposition pathway can lead to the formation of a black silicon oxycarbide residue. researchgate.net
The following table summarizes typical TGA data for PDMS under different conditions:
| Parameter | Value in Nitrogen Atmosphere | Value in Air |
| Onset of Degradation | ~400°C | ~290°C |
| Main Decomposition Products | Volatile cyclic oligomers | Silica (SiO₂), CO₂, H₂O |
| Typical Residue | Minimal (unless high heating rates are used) | White silica powder |
Rheological Characterization of this compound Systems
The rheological properties of this compound systems are crucial for understanding their flow behavior and viscoelastic nature, which are essential for various applications. PDMS exhibits viscoelastic behavior, meaning it has both viscous (fluid-like) and elastic (solid-like) properties depending on the timescale of deformation. azom.com
The viscoelastic properties are often characterized by the storage modulus (G' or E') and the loss modulus (G'' or E''). The storage modulus represents the elastic component, or the energy stored during deformation, while the loss modulus represents the viscous component, or the energy dissipated as heat. nih.govgelest.com These moduli can be tuned by altering the formulation of the PDMS, such as the base-to-crosslinker ratio. nih.gov For instance, different formulations of PDMS can yield storage moduli ranging from 3 to 130 kPa and loss moduli from 1500 to 3000 Pa. rsc.org
Hydride terminated PDMS is a key component in addition-cure silicone systems, where it acts as a crosslinker for vinyl-functional siloxanes. hitosil.comxjysilicone.com The crosslinking reaction significantly alters the rheological properties, transforming the liquid polymer into a solid elastomer. The degree of crosslinking directly influences the mechanical properties of the cured material. For example, it can be used as a chain extender in liquid silicone rubber to improve elongation at break, increase toughness, and reduce hardness. hitosil.com
The table below illustrates the tunable viscoelastic properties of PDMS formulations:
| Property | Range of Values | Significance |
| Storage Modulus (E') | 3 - 130 kPa | Represents the elastic response of the material. |
| Loss Modulus (E'') | 1500 - 3000 Pa | Represents the viscous response of the material. |
Microscopic and Surface Analysis Techniques
Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the nanostructure and morphology of this compound-based materials, particularly in composites where nanoparticles are incorporated. TEM analysis provides direct evidence of the dispersion and distribution of nanofillers within the PDMS matrix. mdpi.com
In PDMS nanocomposites, achieving a fine dispersion of nanoparticles is challenging due to the low surface energy of the polymer. mdpi.com However, various strategies, such as surface modification of the nanoparticles, can be employed to improve their compatibility with the PDMS matrix. researchgate.net TEM images can confirm the successful dispersion of nanoparticles, showing them to be well-distributed without significant aggregation. mdpi.comresearchgate.net
For instance, in PDMS composites filled with in-situ generated silica (SiO₂) or titania (TiO₂) nanoparticles, TEM can reveal the structure of the reinforcing fillers. researchgate.net Similarly, for magnetic nanoparticles coated with a PDMS copolymer, TEM can show a well-dispersed state within a reticulated PDMS matrix. mdpi.com The size, shape, and aggregation state of the nanoparticles as observed by TEM are critical for understanding and predicting the mechanical and other physical properties of the resulting nanocomposite material.
Contact angle measurements are fundamental for characterizing the surface wettability of materials coated with or composed of this compound. PDMS is inherently hydrophobic, meaning it repels water. This property is quantified by a high water contact angle.
The contact angle is the angle at which a liquid interface meets a solid surface. A contact angle greater than 90° indicates a hydrophobic surface, while an angle less than 90° signifies a hydrophilic surface. Untreated PDMS typically exhibits a water contact angle of around 100°. researchgate.net
The surface wettability of PDMS can be modified through various surface treatments. For example, oxygen plasma treatment can introduce polar functional groups on the surface, making it more hydrophilic and significantly reducing the water contact angle. researchgate.net The wettability is a critical parameter for applications such as microfluidics, biomedical devices, and waterproof coatings.
The following table provides typical contact angle values for water on PDMS surfaces:
| Surface Treatment | Water Contact Angle | Surface Property |
| Untreated PDMS | ~100° | Hydrophobic |
| Oxygen Plasma Treated PDMS | < 90° | Hydrophilic |
Electron Spectroscopy for Chemical Analysis (ESCA), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of this compound materials. ESCA provides valuable insights into the surface chemistry, which governs properties like adhesion, wettability, and biocompatibility.
For a typical PDMS surface, ESCA analysis reveals the presence of silicon (Si), oxygen (O), and carbon (C) in proportions consistent with the repeating monomer unit of dimethylsiloxane. An untreated PDMS surface typically shows an elemental composition of approximately 50.5% carbon, 25.5% oxygen, and 24.0% silicon. researchgate.net
The table below shows a representative change in the elemental composition of a PDMS surface after oxygen plasma treatment as determined by ESCA:
| Element | Atomic % on Untreated PDMS | Atomic % on Oxygen Plasma Treated PDMS |
| Carbon (C) | ~50.5% | Decreased |
| Oxygen (O) | ~25.5% | Increased |
| Silicon (Si) | ~24.0% | Relatively Unchanged |
Advanced nanoanalytical techniques provide a deeper understanding of the interfacial phenomena in this compound systems at the nanoscale.
Kelvin Probe Force Microscopy (KPFM) , also known as surface potential microscopy, is a noncontact atomic force microscopy (AFM) technique that maps the local surface potential or work function of a material. wikipedia.orgparksystems.com KPFM can be used to investigate the electronic properties of PDMS surfaces and interfaces. bruker.com By measuring the contact potential difference between a conductive AFM tip and the sample surface, KPFM can provide information about charge distribution, doping, and band-bending in semiconductors and insulators. wikipedia.org This is particularly relevant for applications of PDMS in electronics and as dielectric materials.
Another powerful technique for studying interfacial phenomena is Sum Frequency Generation (SFG) vibrational spectroscopy . SFG is a nonlinear optical technique that is inherently sensitive to interfaces. nih.gov It can provide molecular-level information about the structure and orientation of molecules at buried interfaces, such as those between PDMS and other polymers or liquids. nih.govresearchgate.net SFG has been successfully applied to study the molecular structures at PDMS surfaces in liquid environments to understand fouling-release and antifouling properties, as well as at solid-solid interfaces to elucidate adhesion mechanisms. nih.gov These advanced techniques are invaluable for designing and developing silicone materials with optimized interfacial properties for specific applications.
Polymer Architecture Engineering and Structural Control with Hydride Terminated Polydimethylsiloxane
Synthesis of Linear and Branched Polydimethylsiloxane (B3030410) Architectures
The synthesis of polydimethylsiloxane (PDMS) with controlled linear and branched architectures is frequently accomplished through the strategic use of hydride-terminated polydimethylsiloxane (H-PDMS). This precursor offers reactive Si-H terminal groups that can participate in various polymerization and coupling reactions.
Linear H-PDMS is commonly synthesized via the ring-opening polymerization (ROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (B157284) (D3) or octamethylcyclotetrasiloxane (B44751) (D4). gelest.comacs.org The choice of initiator and end-capping agent in this process is crucial for controlling the molecular weight and ensuring the presence of terminal hydride groups. For instance, anionic ROP using silanol (B1196071) initiators and guanidine catalysts can produce linear PDMS with well-defined terminal structures. rsc.org
A prominent method for creating both linear and branched structures is the Piers-Rubinsztajn (PR) reaction. This reaction utilizes a strong Lewis acid catalyst, such as B(C6F5)3, to facilitate the reaction between hydrosilanes and alkoxysilanes. nih.gov Recent studies have employed the PR reaction to synthesize high-molecular-weight linear PDMS from α,ω-hydride-terminated precursors in a two-step, one-pot process. This involves the initial hydrolysis of a portion of the hydride terminals to form silanols, which then couple with the remaining hydride groups. nih.govdtu.dk
Branched PDMS architectures can be achieved by combining the PR reaction with hydrosilylation. nih.gov Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond, typically a vinyl group, in the presence of a platinum catalyst. rsc.orgresearchgate.net By using multifunctional precursors, such as those with both vinyl and hydride groups, branched structures can be systematically built. nih.gov For example, precise silicone dendrimers have been synthesized through an iterative process of PR reactions and platinum-catalyzed hydrosilylation. nih.gov
The following table summarizes key aspects of synthesizing linear and branched PDMS architectures using H-PDMS.
| Architecture | Primary Synthetic Method | Key Reactants | Catalyst | Noteworthy Features |
| Linear | Ring-Opening Polymerization (ROP) | Cyclic siloxanes (D3, D4) | Anionic or cationic initiators | Allows for control over molecular weight and terminal functionality. gelest.comrsc.org |
| Linear | Piers-Rubinsztajn (PR) Reaction | α,ω-hydride-terminated PDMS, water | B(C6F5)3 | One-pot synthesis of high molecular weight linear PDMS at room temperature. nih.govdtu.dk |
| Branched | PR Reaction & Hydrosilylation | Hydride-terminated PDMS, vinyl-functional silanes | B(C6F5)3 and Platinum catalyst | Enables the creation of well-defined branched structures, including dendrimers. nih.gov |
Preparation of Cyclic Polydimethylsiloxanes via End-to-End Coupling
The synthesis of cyclic polydimethylsiloxanes is a significant area of polymer chemistry, and end-to-end coupling of linear, hydride-terminated PDMS precursors is a key strategy. The Piers-Rubinsztajn (PR) reaction has emerged as a highly efficient method for this cyclization process. nih.govdtu.dk This reaction is typically performed under high dilution conditions to favor intramolecular coupling over intermolecular chain extension. researchgate.net
The mechanism involves the B(C6F5)3-catalyzed reaction where a trace amount of water first hydrolyzes one of the terminal hydride groups to a silanol. This silanol end then reacts with the hydride group at the other end of the same polymer chain to form a cyclic structure. nih.govacs.org The efficiency of this one-pot reaction at room temperature makes it a facile route to PDMS ring polymers. dtu.dk
The Jacobson-Stockmayer theory predicts that the probability of cyclization decreases with increasing chain length. nih.gov This presents a challenge for the synthesis of large ring polymers. However, by carefully controlling reaction conditions, such as slowly adding the linear precursor to maintain a low concentration of reactive ends, larger cyclic structures can be successfully synthesized. researchgate.net
Purification of the resulting cyclic polymers to remove any remaining linear precursors is often necessary. Techniques such as silica (B1680970) gel chromatography can be employed to separate the cyclic product from linear byproducts. nih.govacs.org The formation of cyclic polymers is confirmed by techniques like size-exclusion chromatography (SEC), which shows a shift to higher retention volumes for cyclic polymers compared to their linear counterparts of the same molecular weight due to a smaller hydrodynamic volume. nih.gov
The table below outlines the synthesis of cyclic PDMS via end-to-end coupling.
| Parameter | Description |
| Reaction | Piers-Rubinsztajn (PR) mediated end-to-end coupling |
| Precursor | α,ω-hydride-terminated polydimethylsiloxane |
| Catalyst | Tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) |
| Key Condition | High dilution to favor intramolecular cyclization |
| Confirmation | Size-Exclusion Chromatography (SEC), NMR Spectroscopy |
Development of Block Copolymers Utilizing Hydride Termini
Hydride-terminated polydimethylsiloxane serves as a valuable macroinitiator for the synthesis of a wide variety of block copolymers. The reactive Si-H end groups can be readily functionalized or used directly in chain extension reactions with other monomers. xjysilicone.com A primary method for achieving this is through hydrosilylation, where the Si-H bond adds across a carbon-carbon double bond of a vinyl-terminated monomer or polymer. rsc.orgmonash.edu This reaction is typically catalyzed by platinum complexes and is known for its high efficiency and selectivity. rsc.org
This approach allows for the creation of ABA triblock copolymers, where the PDMS block (B) is flanked by two blocks of another polymer (A). For instance, reacting a difunctional hydride-terminated PDMS with a vinyl-terminated polymer, such as polystyrene or polymethylmethacrylate, can yield such structures. core.ac.uk Similarly, hydrosilylation has been used to synthesize block copolymers with poly(ethylene glycol) methacrylate (B99206). rsc.org
Another strategy involves the conversion of the hydride termini into other functional groups that can initiate different types of polymerization. For example, the hydride ends can be reacted to introduce initiator sites for Atom Transfer Radical Polymerization (ATRP). core.ac.uk This allows for the controlled growth of polymer blocks from the PDMS macroinitiator, leading to well-defined block copolymers. core.ac.ukresearchgate.net
The versatility of the Si-H group also allows for its use in condensation reactions. For instance, it can be converted to a silanol group, which can then react with other functional groups to form block copolymers.
The following table summarizes methods for developing block copolymers using hydride-terminated PDMS.
| Copolymer Type | Synthetic Method | Monomers/Polymers | Catalyst/Initiator |
| ABA Triblock | Hydrosilylation | Vinyl-terminated polymers (e.g., polystyrene, PMMA) | Platinum complexes |
| Diblock | Hydrosilylation | Methacrylates, poly(ethylene glycol) methacrylate | Platinum complexes |
| ABA Triblock | Atom Transfer Radical Polymerization (ATRP) | Styrene, methyl methacrylate | Copper-based ATRP catalysts (after functionalization of PDMS) |
Cross-linking Density Control in Polydimethylsiloxane Networks
The control of cross-linking density is paramount in tailoring the mechanical properties of PDMS elastomers. Hydride-terminated PDMS plays a crucial role in this process, often acting as a cross-linker itself or reacting with other cross-linking agents. The most common method for forming these networks is through hydrosilylation, where Si-H groups react with vinyl groups. researchgate.net
The cross-linking density can be precisely controlled by adjusting the stoichiometric ratio of hydride groups to vinyl groups (the H/V ratio). researchgate.net A higher concentration of the hydride cross-linker relative to the vinyl-terminated polymer chains will generally lead to a higher cross-link density, resulting in a stiffer elastomer. Conversely, a lower ratio will result in a softer, more flexible material.
The structure of the hydride-terminated cross-linker also influences the network structure. For instance, using a multi-functional hydride cross-linker, such as tetrakis(dimethylsiloxy)silane, allows for the formation of a three-dimensional network. researchgate.net The molecular weight of both the hydride-terminated and vinyl-terminated PDMS chains will also impact the final network properties. Longer chains between cross-links will result in a lower cross-link density and a more elastic material.
In some systems, the cross-linking process can be controlled by encapsulating the hydride cross-linker. semanticscholar.orgrsc.org For example, encapsulating a hydride cross-linker in a polymethylmethacrylate (PMMA) shell allows for the mixing of the components without initiating the cross-linking reaction. The reaction is then triggered by heating, which releases the cross-linker. semanticscholar.orgrsc.org This provides temporal control over the curing process and can influence the final network structure.
The table below details factors influencing cross-linking density in PDMS networks.
| Factor | Influence on Cross-linking Density |
| Hydride to Vinyl Ratio (H/V) | Higher ratio generally leads to higher cross-linking density. researchgate.net |
| Cross-linker Functionality | Higher functionality of the hydride cross-linker can increase cross-linking points. |
| Molecular Weight of Precursors | Higher molecular weight precursors lead to lower cross-linking density. |
| Encapsulation of Cross-linker | Allows for controlled release and can affect the homogeneity and final properties of the network. semanticscholar.orgrsc.org |
Control of Molecular Parameters (e.g., Molecular Weight, Polydispersity)
Precise control over molecular parameters such as molecular weight and polydispersity is essential for tailoring the properties of hydride-terminated polydimethylsiloxane for specific applications. The primary method for achieving this control is through living polymerization techniques, particularly anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like D3. nih.gov
In AROP, the ratio of monomer to initiator concentration is a key determinant of the final molecular weight. nih.gov By carefully controlling this ratio, PDMS chains of a desired length can be synthesized. The use of a suitable initiator, such as a specifically designed silyl (B83357) hydride-based initiator, can lead to polymers with a high degree of control over chain ends. nih.gov The living nature of this polymerization, when properly controlled, results in a narrow molecular weight distribution, or low polydispersity index (PDI). nih.gov
The choice of quenching agent is also critical for introducing the terminal hydride functionality. After the desired chain length is achieved, the living polymer chain ends are terminated with a reagent that introduces the Si-H group.
For the synthesis of H-PDMS through the Piers-Rubinsztajn reaction, the molecular weight of the final polymer is dependent on the molecular weight of the initial α,ω-hydride-terminated precursors and the extent of the chain extension reaction. nih.gov While this method is excellent for producing high molecular weight polymers, controlling the polydispersity can be more challenging than with living polymerization methods.
The following table summarizes the control of molecular parameters in the synthesis of H-PDMS.
| Parameter | Control Method | Key Factors |
| Molecular Weight | Anionic Ring-Opening Polymerization (AROP) | Monomer to initiator ratio. nih.gov |
| Polydispersity | Anionic Ring-Opening Polymerization (AROP) | Living nature of the polymerization, purity of reagents. nih.gov |
| Terminal Functionality | AROP with specific quenching agents | Choice of end-capping agent. |
Interactions and Compatibilization in Hybrid Material Systems Involving Hydride Terminated Polydimethylsiloxane
Interfacial Adhesion and Chemical Bonding in Composites
The formation of these chemical bonds can be characterized using spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS). For instance, in a composite system where HTPDMS is reacting with a vinyl-functionalized polymer, FTIR analysis would show the disappearance of the characteristic Si-H stretching vibration peak (around 2100-2200 cm⁻¹) and the vinyl C=C stretching peak, with the concurrent appearance of new peaks corresponding to the resulting Si-C bonds. XPS can provide elemental and chemical state information at the interface, confirming the presence of new chemical bonds between the silicon from HTPDMS and the carbon or oxygen atoms of the organic matrix.
The enhancement in mechanical properties due to improved interfacial adhesion is evident in various composite systems. For example, the incorporation of siloxane materials into epoxy resins has been shown to improve toughness. While the following data pertains to hydroxyl-terminated polydimethylsiloxane (B3030410) (HTPDMS), the principles of interfacial modification and its impact on mechanical properties are analogous for hydride-terminated systems due to their reactive end groups.
| HTPDMS Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Impact Strength (kJ/m²) |
|---|---|---|---|
| 0 | 65.3 | 4.2 | 15.8 |
| 5 | 58.1 | 5.9 | 20.4 |
| 10 | 49.7 | 8.1 | 25.7 |
| 15 | 42.3 | 10.5 | 30.1 |
Data in this table is synthesized from findings on hydroxyl-terminated polydimethylsiloxane in epoxy composites, which demonstrates a similar trend of improved toughness and flexibility due to the incorporation of a flexible siloxane segment at the interface, a principle that applies to HTPDMS.
Strategies for Enhancing Compatibility with Organic Polymer Matrices
The inherent incompatibility between the nonpolar, inorganic siloxane backbone of HTPDMS and polar organic polymers often leads to phase separation and poor material properties. Therefore, effective compatibilization strategies are crucial for creating homogenous and high-performance hybrid materials.
One common strategy is the use of compatibilizers , which are additives that can interact with both the HTPDMS and the organic matrix, thereby improving their miscibility and interfacial adhesion. These compatibilizers can be broadly categorized as non-reactive and reactive.
Non-reactive compatibilizers , such as block copolymers containing both siloxane and organic polymer segments, can position themselves at the interface and physically entangle with the respective phases, effectively "stitching" them together.
Reactive compatibilizers are often more effective as they form covalent bonds across the interface. HTPDMS itself can act as a reactive compatibilizer if the organic matrix contains functional groups that can react with the Si-H groups. Alternatively, other molecules with dual functionality can be employed. For instance, a molecule with a vinyl group (reactive with HTPDMS via hydrosilylation) and a group compatible or reactive with the organic matrix (e.g., an epoxy or an amine group) can be used.
Another key strategy is the in-situ formation of compatibilizers . This involves a chemical reaction during the blending process that creates a compatibilizing species at the interface. For example, in a blend of HTPDMS and a polyester (B1180765), a catalyst can be used to promote a reaction between the Si-H groups of HTPDMS and the ester groups of the polyester, forming a graft copolymer that resides at the interface and reduces interfacial tension.
Research on polydimethylsiloxane-polyurethane composites has demonstrated the effectiveness of reactive compatibilizers. In one study, a reactive compatibilizer, poly(methylhydrosiloxane)-graft-allyloxy(polyethylene oxide) methyl ether (PMHS-g-AEM), was synthesized and used to compatibilize a PDMS-polyurethane system. The results showed a significant reduction in the size of the dispersed PDMS phase, indicating improved compatibility.
| Compatibilizer Dosage (wt%) | Average Droplet Size (μm) |
|---|---|
| 0 | 6.55 |
| 2 | 3.76 |
This data illustrates the principle of using a reactive compatibilizer to improve the morphology of a polymer blend containing a siloxane component.
Role of Hydride Terminated Polydimethylsiloxane in Modifying Interfacial Energetics of Hybrid Systems
The surface energy of a material is a critical parameter that governs its wetting behavior and adhesion to other surfaces. Polydimethylsiloxane is well-known for its low surface energy, typically around 20-21 mN/m. The presence of HTPDMS at the interface of a hybrid system can significantly alter the interfacial energetics, leading to a reduction in interfacial tension and a modification of the surface properties of the final material.
The modification of interfacial energetics can be quantified by measuring the contact angle of liquids on the surface of the hybrid material. An increase in the water contact angle is a clear indication of increased hydrophobicity and a reduction in surface energy. The table below presents data on the effect of modifying a polyurethane coating with hydroxyl-terminated polydimethylsiloxane, which demonstrates the impact of siloxane incorporation on surface hydrophobicity. The trend is directly applicable to systems modified with HTPDMS.
| Modifier Content (wt%) | Water Contact Angle (°) |
|---|---|
| 0 | 75.2 |
| 5 | 88.9 |
| 10 | 95.4 |
| 15 | 102.1 |
This data, from a study on hydroxyl-terminated PDMS, illustrates the significant increase in hydrophobicity and consequent reduction in surface energy achieved by incorporating a siloxane modifier into a polyurethane matrix.
The reduction in interfacial tension between HTPDMS and an organic polymer matrix through compatibilization strategies, as discussed in the previous section, is another crucial aspect of modifying interfacial energetics. Lower interfacial tension leads to finer and more stable morphologies in polymer blends, which in turn enhances the mechanical and barrier properties of the material.
Research Applications of Hydride Terminated Polydimethylsiloxane in Advanced Materials Science and Engineering
Precursors for Synthesizing Diversely Functionalized Silicone Oils and Polymers
Hydride Terminated Polydimethylsiloxane (B3030410) is a fundamental building block for creating a variety of functionally modified silicone oils and polymers. silibasesilicone.comhitosil.com The presence of highly reactive Si-H groups allows for the synthesis of copolymer macromolecules through hydrosilylation reactions. silibasesilicone.com This process is key to manufacturing a series of reactive silicone oils, including polyether-modified and alkyl-modified silicone oils. silibasesilicone.comhitosil.com These modified oils are essential intermediates in the production of materials such as textile softeners and surface-active agents. silibasesilicone.com
The versatility of HTPDMS as a precursor stems from its ability to react with compounds containing carbon-carbon double bonds in the presence of a catalyst, typically a platinum compound. silibasesilicone.com This reaction enables the introduction of various organic functional groups onto the silicone backbone, leading to hybrid materials that combine the desirable properties of silicones—such as thermal stability and flexibility—with the functionalities of organic polymers. researchgate.net This capability is crucial for developing advanced materials with enhanced characteristics.
Chain Extenders and Cross-linking Agents in Silicone Elastomer Formulations
In the formulation of addition-curing silicone elastomers, HTPDMS serves two critical functions: as a chain extender and a cross-linking agent. silibasesilicone.comhitosil.comgoogle.com When used as a chain extender in liquid silicone rubber, it helps to improve the elongation at break, increase toughness, and reduce the hardness of the final product. silibasesilicone.comgoogle.com By reducing the crosslink density, HTPDMS allows for the formulation of elastomers with lower Shore hardness using low-viscosity vinyl silicone polymers, which are easier to process. silibasesilicone.com
As a cross-linking agent, HTPDMS is a key component in addition-type thermally vulcanized silicone rubber. google.com The Si-H bonds at the ends of the HTPDMS chain react with vinyl-functional silicones in a platinum-catalyzed hydrosilylation reaction to form a stable, cross-linked elastomer network. google.comresearchgate.net The reactivity of the terminal hydride groups is significantly higher than those within a polymer chain, which allows for preferential reaction at the chain ends and can extend the pot life of the formulation. nih.gov This controlled reaction is essential for producing high-strength elastomers with excellent thermal resistance and electrical insulation properties. google.com
| Property | Effect of HTPDMS Addition | Underlying Mechanism |
|---|---|---|
| Elongation at Break | Increase | Lengthens polymer chains between crosslinks. silibasesilicone.comgoogle.com |
| Toughness | Increase | Allows for greater energy absorption before fracture. silibasesilicone.comgoogle.com |
| Hardness | Decrease | Reduces crosslink density. silibasesilicone.com |
Integration into Polymer Matrices for Material Property Modulation
The unique reactivity of HTPDMS makes it an ideal candidate for modifying the properties of various polymer matrices through the synthesis of copolymers.
Hydride Terminated Polydimethylsiloxane can be used to modify epoxy resins, such as those based on diglycidyl ether of bisphenol-A (DGEBA), to improve properties like toughness and hydrophobicity. While some studies utilize hydroxyl-terminated polydimethylsiloxane (HTPDMS) for this purpose, the principle of incorporating a flexible siloxane segment into the rigid epoxy network is similar. researchgate.netpcimag.commdpi.com The synthesis of DGEBA-HTPDMS graft copolymers can be achieved through the condensation of hydroxyl groups. pcimag.commdpi.com This modification can enhance the resilience and thermal stability of the epoxy system. pcimag.commdpi.com The incorporation of the siloxane component can, however, lead to a decrease in hardness and, at higher concentrations, phase separation, which forms "island structures" within the epoxy matrix. researchgate.netpcimag.com
The development of silicone-modified acrylic-grafted polyester (B1180765) resins aims to combine the beneficial properties of all three components. The general approach involves creating a polyester backbone, often with unsaturated sites, which can then be grafted with acrylic monomers. cmu.edu Silicone modification can be incorporated to enhance properties like surface tension and weather resistance. silibasesilicone.com HTPDMS serves as a starting material for organic polymer modification, often used in reactions to alter plastic resins. hitosil.comgoogle.com By introducing a silicone component, which tends to migrate to the surface, the surface properties of the polyester resin can be significantly altered. This can lead to improved hydrophobicity and durability in coatings derived from these resins. silibasesilicone.com
Fabrication of Quantum Dot-Siloxane Composite Matrices
HTPDMS plays a crucial role in the fabrication of stable and highly luminescent quantum dot (QD)-siloxane composite matrices. google.com The conventional method of dispersing QDs in a polymer matrix often leads to aggregation, which can degrade their optical properties. To overcome this, QDs can be functionalized with ligands containing reactive groups, such as vinyl or acrylate groups. google.com
These functionalized QDs can then be chemically bonded to a siloxane matrix via a hydrosilylation reaction with HTPDMS. google.com This process involves reacting the acrylate or vinyl-terminated QDs with hydride-terminated polydimethylsiloxane in the presence of a platinum catalyst, forming covalent bonds between the QDs and the siloxane matrix. google.com This covalent integration leads to a uniform dispersion of QDs and significantly improves the stability of the composite film against oxygen, moisture, and heat. google.com For instance, QD-siloxane films formed through this method have shown improved stability at 85°C and 85% relative humidity compared to conventional QD-embedded poly(methylmethacrylate) (B3431434) (PMMA) films. google.com
| Composite Type | Bonding | Dispersion | Stability Improvement (vs. PMMA) google.com |
|---|---|---|---|
| QD-Siloxane (via HTPDMS) | Covalent (Hydrosilylation) | Uniform | +22% (85°C/85% RH) |
| QD-PMMA | Physical Dispersion | Prone to Aggregation | Reference |
Role in Polymeric Network Formation for Specialized Materials
HTPDMS is a key intermediate in reactions for creating block copolymers and specialized polymeric networks. hitosil.com Its difunctional nature allows it to link different polymer chains together, forming well-defined block copolymers. For example, a poly(dimethylsiloxane)−poly(ethylene oxide) (PDMS−PEO) block copolymer can be synthesized via hydrosilylation between hydride-terminated PDMS and a divinyl ether of PEO. The resulting amphiphilic material can be cross-linked to form elastomers suitable for applications like microfluidic devices, where modified surface properties such as hydrophilicity are desired.
Furthermore, HTPDMS is integral to forming more complex, three-dimensional networks. It can be cross-linked with multifunctional molecules like 2,4,6,8-tetramethyl-2,4,6,8-tetravinyl-cyclotetrasiloxane to create a defined network structure. mdpi.com The ability to control the synthesis of these networks is fundamental to developing materials with specific mechanical and thermal properties for advanced applications.
Enabling Materials for Microfluidic and Microelectromechanical Systems (MEMS) Research
Polydimethylsiloxane (PDMS) is a dominant material in the fabrication of microfluidic and MEMS devices due to its optical transparency, biocompatibility, flexibility, and cost-effective manufacturing. nsf.govmdpi.comufluidix.com Hydride terminated PDMS is a foundational component in the creation of the most commonly used form of PDMS for these applications, namely addition-cured silicone elastomers.
The fabrication of microfluidic chips often involves soft lithography, where a liquid PDMS prepolymer is mixed with a curing agent and poured into a microstructured mold. elveflow.com This mixture typically consists of a vinyl-terminated PDMS polymer and a hydride terminated PDMS cross-linking agent. researchgate.net The curing process, often accelerated by a platinum catalyst, involves a hydrosilylation reaction where the Si-H groups of the hydride terminated PDMS react with the vinyl groups of the other polymer, forming a stable, three-dimensional cross-linked network (Si-CH₂-CH₂-Si). researchgate.net This reaction solidifies the liquid prepolymer into a flexible, elastomeric replica of the mold, which forms the body of the microfluidic device. elveflow.com The ability to control the stoichiometry between the hydride and vinyl groups allows researchers to tune the mechanical properties of the final elastomer to suit specific application requirements. ufluidix.com
Surface Modification for Controlled Wettability and Adsorption in Microfluidic Platforms
A significant challenge in the use of PDMS for microfluidic applications, particularly in biological assays, is its inherent hydrophobicity. nsf.govnih.gov This low surface energy leads to poor wetting by aqueous solutions and the non-specific adsorption of proteins and other biomolecules onto the channel walls, which can compromise the sensitivity and reliability of analyses. nih.govnih.gov The reactive Si-H groups of hydride terminated PDMS provide a chemical handle for covalent surface modification to address these issues.
By grafting hydrophilic polymers onto the PDMS surface, its properties can be durably altered. One common strategy involves modifying the surface with polyethylene (B3416737) glycol (PEG), a biocompatible polymer known to reduce protein adsorption. nih.gov While many methods exist, the reactivity of hydride groups can be exploited for direct surface functionalization. This approach imparts long-lasting hydrophilicity, which is crucial for applications requiring passive, pumpless flow driven by capillary action. nsf.govmdpi.com Studies have demonstrated that such modifications can significantly reduce the water contact angle (WCA) of the PDMS surface, a key indicator of wettability. For instance, modifying PDMS with additives like Pluronic can decrease the static contact angle from approximately 103° to 63° after immersion in water. nih.gov Similarly, modifications with polyethylene oxide (PEO) have been shown to reduce the WCA to below 50°. mdpi.com
Below is a table summarizing the effect of different surface modification strategies on the water contact angle of PDMS.
| Modification Agent | Initial WCA (Untreated PDMS) | Final WCA (Modified PDMS) | Reference |
| Pluronic (PEG-b-PPO-b-PEG) | ~103° | 63° | nih.gov |
| Polyethylene Oxide (PEO) | ~110° | < 50° | mdpi.com |
| n-Dodecyl-β-D-maltoside (DDM) | ~99° | 63° | nih.gov |
| Poly(ethylene glycol) (PEG) | ~112° | 75° | nih.gov |
This table is interactive. Click on the headers to sort the data.
These surface engineering techniques are critical for developing more robust and reliable bio-MEMS and lab-on-a-chip devices. mdpi.com
Application in Advanced Encapsulation Materials Research
Hydride terminated PDMS is a key component in the formulation of addition-cured silicone rubbers used for advanced encapsulation, such as in LED packaging and electronic potting. silibasesilicone.com These applications require materials with excellent thermal stability, electrical insulation, and durability. The cross-linking reaction between hydride terminated PDMS and a vinyl-functional silicone polymer, catalyzed by platinum, forms a high-strength elastomer that effectively protects sensitive electronic components from environmental factors like moisture and physical shock. silibasesilicone.com
Research in this area has also focused on controlling the curing process to extend the working life of the prepolymer mixture. One innovative approach involves encapsulating the hydride terminated PDMS cross-linker within a polymethyl methacrylate (B99206) (PMMA) shell. rsc.org These microcapsules are then mixed with vinyl-terminated PDMS. rsc.org The system remains stable and uncured at storage temperatures (e.g., 50°C), preventing premature gelation. rsc.org When heated to a higher temperature (e.g., 120°C), the PMMA shell ruptures or becomes permeable, releasing the hydride cross-linker and initiating the curing reaction to form a robust elastomer. rsc.org This method effectively separates the mixing and curing steps, enhancing the processability and applicability of silicone elastomers in advanced manufacturing. rsc.org
Studies on Charge Transfer Mechanisms via Surface Functionalization
The reactive nature of hydride terminated PDMS enables its use in fundamental studies of surface chemistry and physics, including charge transfer mechanisms. Research into triboelectric nanogenerators (TENGs), which convert mechanical energy into electricity, has utilized functionalized PDMS to enhance performance. nih.govrsc.org The triboelectric effect relies on charge transfer between two materials upon contact and separation. researchgate.net
In one study, the surface of PDMS was functionalized using self-assembled monolayers (SAMs) of different siloxane-based molecules to tune its triboelectric properties. nih.gov This surface functionalization alters the electron-donating or withdrawing behavior of the PDMS, directly impacting charge transfer efficiency when contacted with another material, such as an indium tin oxide (ITO) electrode. nih.govrsc.org By attaching specific functional groups, researchers can modify the work function and surface adhesion of the PDMS, leading to more efficient charge generation. nih.gov
The study demonstrated that functionalizing PDMS with trimethylsiloxyphenylmethacrylate (TMSPMA) resulted in a significant increase in the TENG's output. The enhanced adhesion of the TMSPMA-functionalized surface promoted more bond cleavage and material transfer during contact separation, leading to improved charge transfer. nih.gov
The table below presents the performance improvements observed in a TENG using functionalized PDMS compared to neat PDMS. nih.gov
| PDMS Type | Voltage Output (V) | Current Output (µA) | Peak Power Density Increase |
| Neat PDMS | - | - | Baseline |
| TMSPMA Functionalized PDMS | 189 ± 6 | 6.75 ± 0.26 | 2-fold increase |
This table is interactive. Click on the headers to sort the data.
Such research not only provides a pathway for optimizing TENG performance but also deepens the fundamental understanding of contact electrification at polymer surfaces. nih.gov
Computational and Theoretical Investigations of Hydride Terminated Polydimethylsiloxane Systems
Molecular Dynamics (MD) Simulations of Polymer Chains and Interfacial Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of polymeric materials. nsf.govmit.edu In the context of polydimethylsiloxane (B3030410) (PDMS), MD simulations have been employed to study bulk properties and interfacial interactions, which are significantly influenced by the polymer's terminal groups. Current time information in Karachi, PK.
Atomistic MD simulations of PDMS melts have shown that factors such as the chemical nature of terminal groups play a dominant role in the interactions at interfaces. Current time information in Karachi, PK. For instance, the interactions of PDMS with hydroxylated SiO2 substrates are heavily dependent on the end-group functionality. Current time information in Karachi, PK. While hydroxyl-terminated PDMS can form strong hydrogen bonds with such substrates, methyl-terminated PDMS exhibits weaker interactions. Although direct simulation data for hydride-terminated PDMS is not as prevalent, these findings suggest that the Si-H termini would also dictate unique interfacial behaviors, likely influencing the ordering and orientation of polymer chains near a substrate. Current time information in Karachi, PK.
The table below summarizes typical parameters and findings from MD simulations of PDMS systems, which provide a foundational understanding applicable to H-PDMS.
| Simulation Parameter | Typical Value/Observation | Relevance to H-PDMS |
| Force Field | COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) | Provides accurate potentials for Si-O, Si-C, and C-H bonds in the PDMS backbone. |
| Temperature | 300 - 550 K | Allows for the study of dynamics at various operating conditions. |
| Time Step | 0.25 - 1.0 fs | Necessary to accurately capture the high-frequency vibrations of hydrogen atoms. mit.edu |
| Chain Diffusivity | Slows with increased side-group bulkiness | The relatively small hydride termini are expected to result in higher chain mobility compared to bulkier end groups. nsf.gov |
| Interfacial Ordering | Dependent on substrate roughness and end-group chemistry | H-PDMS is expected to show distinct ordering at interfaces like silica (B1680970) due to the specific interactions of Si-H groups. Current time information in Karachi, PK. |
Density Functional Theory (DFT) and Density Functional Tight-Binding (DFTB) Calculations for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) and its semi-empirical approximation, Density Functional Tight-Binding (DFTB), are quantum mechanical methods used to investigate the electronic structure and reactivity of molecules. primescholars.comresearchgate.net These methods are particularly useful for understanding bond formation and breaking, making them ideal for studying the reaction energetics of H-PDMS, especially in processes like hydrosilylation. nih.gov
DFT calculations can provide detailed insights into the electronic properties, such as the distribution of electron density and molecular orbitals, which govern the reactivity of the Si-H bond. nih.gov For complex hydrides, DFT has been used to evaluate reaction pathways and thermal stability, a methodology that is transferable to studying the degradation and reaction mechanisms of H-PDMS. primescholars.com
DFTB, being computationally less demanding than DFT, allows for the simulation of larger systems and longer timescales, making it suitable for studying the electronic properties of extended polymer systems or their interactions with nanoparticles. researchgate.net It provides a quantum mechanical description that can bridge the gap between classical MD and more intensive first-principles calculations. wikipedia.org
Recent studies have utilized DFT calculations to investigate the Gibbs free energy of reactions involved in the hydrosilylation process, shedding light on the underlying mechanisms and helping to optimize reaction conditions. nih.gov Such computational analyses are critical for understanding the reactivity of the terminal hydride groups in H-PDMS.
The following table presents a conceptual summary of how DFT and DFTB can be applied to study H-PDMS.
| Computational Method | Investigated Property | Finding/Application for H-PDMS |
| DFT | Electronic Structure | Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the reactivity of the Si-H bond. |
| DFT | Reaction Energetics | Determination of activation energies and reaction enthalpies for hydrosilylation reactions involving H-PDMS and various vinyl-functional molecules. nih.gov |
| DFTB | Large System Electronics | Analysis of the electronic density of states of H-PDMS interacting with surfaces or nanoparticles, providing insights into charge transfer possibilities. |
| DFTB | Reaction Dynamics | Can be used in ab initio molecular dynamics to simulate the bond-breaking and bond-forming processes during reactions at the Si-H terminus. |
Symmetry-Adapted Perturbation Theory (SAPT) for Intermolecular Force Decomposition
Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical framework designed to accurately calculate and analyze non-covalent interactions between molecules. researchgate.net Unlike supermolecular methods that obtain the interaction energy by subtraction, SAPT calculates the interaction energy directly as a perturbation and decomposes it into physically meaningful components. mdpi.com These components typically include electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. researchgate.net
This decomposition provides a detailed understanding of the nature of intermolecular forces. For H-PDMS systems, SAPT could be used to analyze the interaction between a terminal Si-H group and a reaction partner, a solvent molecule, or a surface. For example, it could quantify the electrostatic contribution arising from the partial charges on the silicon and hydrogen atoms, the steric repulsion from overlapping electron clouds, and the attractive dispersion forces.
While specific SAPT studies on H-PDMS are not widely published, the methodology offers significant potential. For instance, in designing formulations, understanding the balance of forces between H-PDMS and other components is crucial. SAPT can provide this insight, guiding the selection of solvents or additives that promote desired interactions. High-level SAPT methods can achieve accuracy comparable to the gold-standard CCSD(T) method for non-covalent interactions. mdpi.com
The fundamental energy components provided by a SAPT analysis are outlined in the table below.
| SAPT Energy Component | Physical Interpretation | Relevance for H-PDMS Interactions |
| Electrostatics (E_elst) | The classical Coulombic interaction between the static charge distributions of the molecules. | Quantifies the interaction between the permanent dipole of the Si-H bond and other polar molecules or surfaces. |
| Exchange (E_exch) | Pauli repulsion arising from the antisymmetry requirement of the wavefunction; a short-range repulsive term. | Measures the steric hindrance when the Si-H group approaches another molecule too closely. |
| Induction (E_ind) | The stabilizing interaction arising from the polarization of one molecule by the static charge distribution of another. | Describes how the electron cloud of the Si-H bond is distorted by an interacting partner, and vice-versa, leading to attraction. |
| Dispersion (E_disp) | A purely quantum mechanical attractive force arising from correlated fluctuations in the electron densities of the interacting molecules. | Accounts for the ubiquitous van der Waals attraction, which is a significant component of the interaction with nonpolar species. |
Computational Modeling of Photophysical Phenomena in Functionalized Quantum Dot Composites
The integration of quantum dots (QDs) into polymer matrices like PDMS can create composite materials with unique optical properties. Computational modeling is essential for understanding how the polymer matrix affects the photophysical behavior of the QDs. When H-PDMS is used, it can be functionalized to covalently bind to the QDs, ensuring their uniform dispersion and influencing their electronic environment.
Computational studies can model the interface between the QD and the H-PDMS matrix to understand how factors like ligand binding and the dielectric environment of the polymer affect the QD's photoluminescence (PL) properties, such as emission wavelength and quantum yield. nih.gov For example, changes in the dielectric constant of the surrounding medium can cause a red shift in the PL maxima of QDs. nih.gov
Simulations can predict how the covalent attachment of QDs to a functionalized H-PDMS matrix, often via hydrosilylation, alters the surface states of the QDs. This is crucial as surface defects are often non-radiative recombination centers that quench luminescence. Passivating these surface states through robust chemical bonding can lead to an enhancement of the photoluminescence quantum yield. nih.gov
The table below illustrates the key aspects of computational modeling of QD-polymer composites.
| Modeled Aspect | Computational Approach | Predicted Outcome/Insight for H-PDMS Composites |
| QD-Polymer Interface | DFT, MD Simulations | Predicts the geometry and electronic coupling between the QD surface ligands and the functionalized PDMS chains. |
| Dielectric Environment | Continuum Solvation Models, DFT | Calculates the shift in QD emission spectra due to the polarity of the PDMS matrix. nih.gov |
| Surface Passivation | DFT, Electronic Structure Calculations | Evaluates the removal of electronic trap states on the QD surface upon covalent bonding with the H-PDMS matrix, predicting enhanced photoluminescence. |
| Energy Transfer | Förster Resonance Energy Transfer (FRET) models, Quantum Dynamics | Simulates the rate of energy transfer between adjacent QDs, which is affected by their dispersion within the PDMS matrix. |
Numerical Analysis of Constitutive Models for Polymer Network Behavior
When H-PDMS is used as a crosslinker or a chain extender in silicone elastomers, it forms a polymer network. The mechanical behavior of this network, particularly its response to large deformations, is described by hyperelastic constitutive models. Numerical analysis, often within a Finite Element Method (FEM) framework, is used to fit experimental stress-strain data to these models and determine the material constants. mdpi.comnih.gov
Several constitutive models, such as the Mooney-Rivlin, Yeoh, and Ogden models, are used to characterize the hyperelasticity of PDMS. mdpi.com These models define a strain energy density function from which the stress-strain relationship can be derived. The choice of model and the values of its parameters depend on the specific formulation of the PDMS network, including the crosslink density. The crosslink density in networks formed from H-PDMS is directly related to the molecular weight of the H-PDMS and the stoichiometry of the curing reaction.
For example, the Mooney-Rivlin model is frequently used for its ability to describe the behavior of rubber-like materials over a range of deformations. mdpi.com Numerical analysis involves fitting experimental data to the model's equation to extract the material constants, which are then used in simulations to predict the mechanical response of components under various loading conditions. mdpi.com
The table below shows representative hyperelastic models and their parameters, which can be determined for H-PDMS based networks.
| Constitutive Model | Strain Energy Density Function (W) | Material Constants | Typical Application Range |
| Neo-Hookean | W = C10(I1 - 3) | C10 | Small to moderate strains |
| Mooney-Rivlin (2-parameter) | W = C10(I1 - 3) + C01(I2 - 3) | C10, C01 | Moderate to large strains mdpi.com |
| Yeoh | W = Σ(i=1 to 3) Ci0(I1 - 3)^i | C10, C20, C30 | Large strains, captures stiffening effect |
| Ogden | W = Σ(i=1 to N) (2μi/αi^2) (λ1^αi + λ2^αi + λ3^αi - 3) | μi, αi | Wide range of strains, highly versatile |
I1, I2 are the first and second invariants of the left Cauchy-Green deformation tensor; λi are the principal stretches.
Computational Studies on Charge Transfer Mechanisms in Functionalized Interfaces
The terminal hydride groups of H-PDMS offer a reactive site for surface functionalization, which can be used to tune the electronic properties of an interface. Computational studies are instrumental in elucidating the charge transfer mechanisms that occur at these modified interfaces.
First-principles DFT calculations can be used to model the interface between a functionalized H-PDMS layer and another material, such as a metal electrode or a semiconductor. nih.gov These simulations can predict the alignment of energy levels (band alignment) at the interface, which determines the direction and efficiency of charge transfer. By calculating the charge density difference upon interface formation, one can visualize the regions of electron accumulation and depletion, providing a clear picture of the charge redistribution. nih.gov
These studies are crucial for applications in electronics, such as triboelectric nanogenerators (TENGs), where surface functionalization of PDMS is used to control its charge donating or withdrawing behavior. Molecular simulations can confirm and explain experimental observations, linking the chemical structure of the functional groups to the observed changes in surface potential and charge transfer efficiency. While these studies often focus on other siloxane-based molecules for functionalization, the principles are directly applicable to interfaces created using H-PDMS as a starting material. Understanding these mechanisms at a computational level allows for the rational design of interfaces with tailored electronic properties for specific device applications.
Emerging Research Trends and Future Directions for Hydride Terminated Polydimethylsiloxane
Development of Novel Hydride Terminated Polydimethylsiloxane (B3030410) Derivatives with Tailored Molecular Weights and Purity for Academic and Industrial Applications
The precise control over the molecular weight and purity of HTPDMS is a critical area of research, as these parameters directly influence the physicochemical properties and performance of the final products. The ability to synthesize HTPDMS derivatives with specific chain lengths and functionalities allows for the fine-tuning of materials for a wide range of applications, from advanced elastomers to sophisticated biomedical devices.
Recent synthetic strategies have focused on achieving narrow molecular weight distributions and high levels of purity to meet the stringent requirements of high-performance applications. One such approach is the Piers-Rubinsztajn reaction, which enables the synthesis of high-molecular-weight linear PDMS from α,ω-hydride-terminated precursors. nih.govdtu.dk This method involves a two-step, one-pot process where a catalyst induces both the hydrolysis of a fraction of the hydride terminal groups and the subsequent coupling with the remaining hydride groups. nih.gov
The development of these tailored HTPDMS derivatives is crucial for their role as key intermediates in the production of block or graft copolymers. topsilicone.comsilibasesilicone.com The reactive Si-H end groups of HTPDMS facilitate hydrosilylation reactions, allowing for the synthesis of a variety of copolymer macromolecules and reactive silicone oils. silibasesilicone.comxjysilicone.comhitosil.com These derivatives are instrumental in producing materials with enhanced properties, such as improved toughness and reduced hardness in addition-cure liquid silicone rubbers where they act as chain extenders. hitosil.com
The following table summarizes the properties of commercially available HTPDMS, highlighting the range of molecular weights and corresponding viscosities that are accessible for various applications.
| Property | TPD-204-50 | TPD-204-80 | TPD-204-100 | TPD-204-130 |
| Appearance | Colorless Transparent Liquid | Colorless Transparent Liquid | Colorless Transparent Liquid | Colorless Transparent Liquid |
| Molecular Weight | 5,000 | 8,000 | 10,000 | 13,000 |
| Viscosity (mm²/s) | 95 | 200 | 320 | 480 |
| Hydrogen Content (%) | 0.040 | 0.025 | 0.019 | 0.014 |
| Volatile Matter (105°C/3h) (%) | ≤1.0 | ≤1.0 | ≤1.0 | ≤1.0 |
| This data is for illustrative purposes and is based on commercially available product information. topsilicone.com |
Integration of Hydride Terminated Polydimethylsiloxane with Advanced Nanomaterials for Enhanced Functionality
The integration of advanced nanomaterials into a polydimethylsiloxane (PDMS) matrix is a rapidly growing field of research, leading to the development of composites with significantly enhanced properties. These nanocomposites leverage the unique characteristics of both the flexible PDMS matrix and the functional nanomaterials, resulting in materials with improved mechanical strength, thermal stability, and electrical conductivity.
Graphene and carbon nanotubes (CNTs) are two of the most promising nanomaterials for reinforcing PDMS. nih.govnih.govnih.gov Their exceptional mechanical, electrical, and thermal properties make them ideal candidates for creating high-performance composites. rsc.org For instance, the incorporation of CNTs into PDMS has been shown to enhance the thermal stability of the composite material. nih.gov Studies have demonstrated that the addition of 5% CNTs can increase the tensile strength of PDMS by 50% and the modulus of elasticity by 65%. rsc.org Furthermore, the thermal conductivity can be significantly improved, rising from 0.2 W m⁻¹ K⁻¹ in pure PDMS to 1.1 W m⁻¹ K⁻¹ in a composite containing 5% CNTs. rsc.org The electrical conductivity also sees a dramatic increase, transforming the typically insulating PDMS into a conductive material. rsc.org
The combination of graphene and CNTs in a PDMS matrix can lead to synergistic effects, further enhancing the properties of the composite. mdpi.com The presence of CNTs can help to prevent the restacking of graphene sheets, leading to a more uniform dispersion of the fillers within the polymer matrix. mdpi.com This improved dispersion can result in composites with excellent electrothermal performance, with applications in flexible heating devices. mdpi.com
The following table summarizes the enhanced properties of PDMS when integrated with various nanomaterials.
| Nanomaterial | Property Enhancement | Application |
| Graphene | Improved mechanical strength, thermal stability, and electrical conductivity. | Flexible sensors, wearable devices, biomedical applications. nih.govmdpi.comresearchgate.net |
| Carbon Nanotubes (CNTs) | Enhanced tensile strength, modulus of elasticity, thermal and electrical conductivity. | Biosensing devices, materials with reduced bacterial adhesion, flexible electronics. nih.govnih.govrsc.org |
| Graphene and CNT hybrids | Synergistic improvement in electrical and thermal conductivity, and thermal stability. | Protective coatings, flexible piezoresistive pressure sensors, electrothermal films. mdpi.commdpi.com |
| Alumina (B75360) (Al₂O₃) | Increased thermal conductivity. | Heat transfer enhancement in microfluidic devices. nih.govresearchgate.net |
| Nanodiamonds | Modified mechanical properties (Young's modulus) and surface wettability. | Pressure sensors, oil/water separation. mdpi.com |
Sustainable Synthesis and Processing Methodologies for this compound
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for the synthesis and processing of polysiloxanes, including HTPDMS. This shift is driven by the need to reduce the environmental impact of chemical manufacturing, conserve resources, and align with the principles of green chemistry.
One of the most promising areas of research is the use of biocatalysis for the synthesis of PDMS. researchgate.netrsc.org Traditional methods for PDMS production often involve the hydrolysis of dichlorodimethylsilane (B41323), which raises environmental concerns due to the use of chlorinated compounds. researchgate.netrsc.orgnih.gov A biocatalytic approach, using enzymes such as silicatein-α from marine sponges, offers a more sustainable alternative. researchgate.netrsc.orgnih.gov This enzyme can catalyze the formation of PDMS from dialkoxysilane precursors in non-aqueous media, yielding polymers with higher molecular weights than non-enzymatic methods. researchgate.netrsc.orgnih.gov This biocatalytic polymerization presents an opportunity for the on-demand production of PDMS materials through more sustainable routes. rsc.org
In addition to sustainable synthesis, there is a growing focus on the chemical recycling of silicone polymers. mdpi.com Chemical recycling involves the depolymerization of silicone waste into smaller molecules, such as oligomers or chlorosilanes, which can then be purified and used to produce virgin-grade silicone. mdpi.comyoutube.comacs.org This process offers the potential for an infinite recycling loop without degradation in the quality of the silicone, which is a significant advantage over mechanical recycling. mdpi.comyoutube.com Effective recycling of silicones reduces landfill waste, conserves resources, and lowers energy consumption and greenhouse gas emissions. mdpi.comyoutube.com
The following table outlines some of the sustainable approaches being developed for the synthesis and processing of polysiloxanes.
| Methodology | Description | Advantages |
| Biocatalytic Synthesis | Use of enzymes, such as silicatein-α, to catalyze the polymerization of siloxane precursors. researchgate.netrsc.orgnih.gov | Avoids the use of chlorinated compounds, operates under milder conditions, potential for on-demand synthesis. researchgate.netrsc.orgrsc.org |
| Chemical Recycling (Depolymerization) | Breakdown of silicone polymers into their constituent monomers or oligomers, which can be re-polymerized. mdpi.comyoutube.com | Allows for multiple recycling cycles without loss of quality, reduces landfill waste, conserves resources, and lowers energy consumption. mdpi.comyoutube.com |
| Green Chemistry Approaches | Focus on the use of non-hazardous reagents and the development of chlorine-free synthesis routes, such as those utilizing alkoxysilanes. mdpi.com | Reduces the production of harmful byproducts and aligns with the principles of sustainable development. mdpi.com |
Multifunctional Polysiloxane Systems through Combinatorial Modification Strategies
Combinatorial modification strategies are emerging as a powerful tool for the creation of multifunctional polysiloxane systems with precisely tailored properties. These approaches utilize highly efficient and orthogonal chemical reactions, often referred to as "click chemistry," to introduce a wide variety of functional groups onto the polysiloxane backbone. This allows for the development of materials with a diverse range of capabilities, from advanced biomedical coatings to novel electronic materials.
One of the most widely used click chemistry reactions in polysiloxane modification is the thiol-ene reaction. nih.govpocketdentistry.comnih.gov This reaction involves the radical-mediated addition of a thiol to an alkene (ene) and is known for its rapid reaction rates, high yields, and lack of by-products. nih.govpocketdentistry.comnih.gov The thiol-ene reaction is not inhibited by oxygen and can be initiated by light, heat, or chemical processes, making it a versatile tool for cross-linking and functionalizing polysiloxanes. pocketdentistry.comnih.govfrontiersin.org This method has been successfully used to create elastomeric networks with tunable mechanical properties. frontiersin.org
Another powerful click chemistry approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). drpress.org This reaction is highly specific and efficient, making it ideal for the synthesis of well-defined polymer architectures, including functional siloxanes and siloxane copolymers. rsc.org By introducing azide and alkyne groups into the PDMS structure, a wide range of functionalities can be "clicked" onto the polymer backbone, enabling the creation of materials for applications such as protein separation in microfluidic devices. rsc.orgnih.gov
The following table provides an overview of common combinatorial modification strategies used for polysiloxanes.
| Modification Strategy | Description | Key Features |
| Thiol-Ene "Click" Chemistry | Radical-mediated addition of a thiol to an alkene. nih.govpocketdentistry.comnih.gov | Rapid, high-yielding, no by-products, uninhibited by oxygen. nih.govpocketdentistry.comnih.gov |
| Azide-Alkyne Cycloaddition ("Click" Chemistry) | Copper-catalyzed or thermal cycloaddition of an azide and an alkyne. drpress.orgrsc.org | High efficiency and specificity, allows for the introduction of a wide range of functional groups. rsc.orgnih.gov |
| Hydrosilylation | Addition of a Si-H bond across a double or triple bond, typically catalyzed by a platinum complex. | Versatile for cross-linking and creating block and graft copolymers. silibasesilicone.comxjysilicone.comhitosil.com |
Q & A
Q. What safety protocols are critical when handling HTPDMS in reactions involving oxidizing agents or high-temperature processing?
- Methodological Answer : Store HTPDMS under nitrogen to prevent Si-H oxidation. Avoid contact with peroxides or strong acids, which trigger violent decomposition. Use explosion-proof reactors for high-temperature (>200°C) applications and install hydrogen gas detectors in confined spaces. Emergency protocols should address formaldehyde exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
